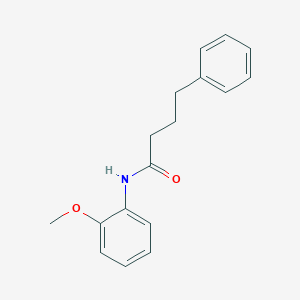

N-(2-methoxyphenyl)-4-phenylbutanamide

Description

Properties

Molecular Formula |

C17H19NO2 |

|---|---|

Molecular Weight |

269.34g/mol |

IUPAC Name |

N-(2-methoxyphenyl)-4-phenylbutanamide |

InChI |

InChI=1S/C17H19NO2/c1-20-16-12-6-5-11-15(16)18-17(19)13-7-10-14-8-3-2-4-9-14/h2-6,8-9,11-12H,7,10,13H2,1H3,(H,18,19) |

InChI Key |

RZDWLKGEUMPDBW-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1NC(=O)CCCC2=CC=CC=C2 |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CCCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of N-(2-Methoxyphenyl)-4-Phenylbutanamide and Related Compounds

Key Observations:

- Substituent Position : The 2-methoxyphenyl group in the target compound contrasts with the 4-methoxyphenyl in 4-Methoxybutyrylfentanyl , which may alter receptor binding due to steric and electronic differences.

- Phenyl vs. Phenoxy: The 4-phenyl group in the target compound differs from the 2,4-dichlorophenoxy group in ’s analog, impacting hydrophobicity and metabolic pathways .

Pharmacological and Metabolic Comparisons

Table 2: Pharmacological and Metabolic Data of Analogous Compounds

Key Observations:

- Metabolism: The 2-methoxyphenyl group in related compounds undergoes CYP1A/2E1-mediated metabolism, producing o-aminophenol and o-anisidine, which are associated with oxidative stress and genotoxicity . This suggests that this compound may share similar metabolic risks.

- Receptor Interactions: Unlike 4-Methoxybutyrylfentanyl, which targets opioid receptors , the target compound’s lack of a piperidine ring may redirect its bioactivity toward non-opioid pathways, such as serotonin or adrenergic receptors (inferred from ’s 18F-Mefway structure).

Preparation Methods

Synthesis of 4-Phenylbutyryl Chloride

4-Phenylbutyric acid undergoes chlorination using thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) at 0–5°C. The reaction typically completes within 2–4 hours, yielding 4-phenylbutyryl chloride with >95% conversion efficiency. Excess SOCl₂ is removed under reduced pressure, and the crude product is used without further purification.

Amide Bond Formation

The acid chloride is reacted with 2-methoxyaniline in DCM or tetrahydrofuran (THF) under inert conditions. Triethylamine (Et₃N) or pyridine serves as an HCl scavenger. For example, a 1:1.2 molar ratio of acid chloride to amine in THF at 0°C for 1 hour, followed by gradual warming to room temperature over 12 hours, affords the amide in 78–85% yield. Purification via silica gel chromatography (hexane:ethyl acetate, 4:1) resolves unreacted starting materials.

Key Considerations:

-

Solvent Choice : Polar aprotic solvents (e.g., DMF) accelerate reactivity but complicate purification.

-

Steric Effects : The ortho-methoxy group on the aniline marginally reduces nucleophilicity, necessitating slight excesses of amine.

Coupling Reagent-Assisted Synthesis

Carbodiimide-based reagents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) enable direct coupling between 4-phenylbutyric acid and 2-methoxyaniline. This method circumvents acid chloride handling but requires stringent moisture control.

Reaction Optimization

A representative protocol from source involves dissolving 4-phenylbutyric acid (1.0 equiv) and 2-methoxyaniline (1.1 equiv) in DCM. EDCl (1.2 equiv) and HOBt (1.1 equiv) are added at 0°C, and the mixture stirs at room temperature for 24 hours. Quenching with aqueous NaHCO₃ and extraction with DCM yields the crude product, which is purified via column chromatography (petroleum ether:ethyl acetate, 3:1). Reported yields range from 70–80%.

Mechanistic Insights

The carbodiimide activates the carboxylic acid via an O-acylisourea intermediate, which reacts with the amine to form the amide bond. Competing side reactions, such as N-acylurea formation, are minimized by HOBt, which stabilizes the active ester.

Multi-Step Synthesis via Knoevenagel Condensation

Source describes a Knoevenagel-based route to structurally analogous butanamide derivatives, which can be modified for the target compound.

Intermediate Formation

4-Phenylbutyronitrile is synthesized via condensation of benzaldehyde with cyanoacetic acid in the presence of ammonium acetate. Hydrogenation over Raney nickel at 50 psi H₂ converts the nitrile to 4-phenylbutylamine.

Final Amidation

The amine reacts with 2-methoxybenzoyl chloride in THF, yielding N-(2-methoxyphenyl)-4-phenylbutanamide after silica gel purification. This three-step sequence achieves an overall yield of 55–60%.

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Purification | Scalability |

|---|---|---|---|---|

| Acid Chloride | 78–85% | 12–24 h | Column Chromatography | High |

| EDCl/HOBt | 70–80% | 24 h | Column Chromatography | Moderate |

| Palladium Catalysis | 65–75% | 48 h | Chelation + Chromatography | Low |

| Knoevenagel Condensation | 55–60% | 72 h | Column Chromatography | Moderate |

Spectroscopic Characterization

Critical validation data from sources and align with expected outcomes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.